molecular formula C8H10BrNO2 B8016622 ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate CAS No. 89909-42-2

ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate

Cat. No.: B8016622
CAS No.: 89909-42-2
M. Wt: 232.07 g/mol
InChI Key: GKSXYQPYJABCHK-UHFFFAOYSA-N
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Description

Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate: is a chemical compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic organic compounds, characterized by a nitrogen atom in the ring. This specific compound is notable for its bromine and ester functional groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate typically involves the bromination of 3-methyl-1H-pyrrole-2-carboxylate. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. The esterification process involves the reaction of the carboxylic acid group with ethanol in the presence of a catalyst, such as sulfuric acid, to form the ethyl ester .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reagent concentrations, leading to consistent product quality .

Scientific Research Applications

Chemistry: Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis .

Biology and Medicine: In biological research, this compound is used to study the effects of brominated pyrroles on cellular processes.

Industry: In the industrial sector, this compound is used in the production of agrochemicals and dyes. Its unique chemical properties make it suitable for various applications in material science .

Mechanism of Action

The mechanism of action of ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate involves its interaction with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to alterations in their function. This mechanism is particularly relevant in its potential use as an antimicrobial or anticancer agent .

Comparison with Similar Compounds

Uniqueness: Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate is unique due to the presence of both a bromine atom and an ethyl ester group. This combination imparts distinct reactivity and chemical properties compared to its methyl ester counterparts. The ethyl ester group provides increased lipophilicity, which can influence the compound’s biological activity and solubility in organic solvents .

Properties

IUPAC Name

ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrNO2/c1-3-12-8(11)7-5(2)6(9)4-10-7/h4,10H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKSXYQPYJABCHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CN1)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20322019
Record name Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

232.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89909-42-2
Record name NSC400232
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400232
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl 4-bromo-3-methyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20322019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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